molecular formula C8H11N3 B175738 1,3-Diamino isoindoline CAS No. 151802-91-4

1,3-Diamino isoindoline

Cat. No. B175738
M. Wt: 149.19 g/mol
InChI Key: VJEKFQOJYVLXBR-UHFFFAOYSA-N
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Description

1,3-Diamino isoindoline, also known as 1,3-Diiminoisoindoline, is a dye precursor used in the industry . It can exist in different tautomers resulting in different crystalline solids . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .


Synthesis Analysis

The synthesis of isoindole-1,3-dione compounds involves a domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 1,3-Diamino isoindoline is complex and variable, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The chemical reactions of 1,3-Diamino isoindoline involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction of tetraynes with imidazole derivatives and oxygen produces various multifunctionalized tricyclic isoindole-1,3-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diamino isoindoline include its optical properties . The absorbance (Abs), transmittance (T), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n) of these compounds were calculated .

Safety And Hazards

Safety measures for handling 1,3-Diamino isoindoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for 1,3-Diamino isoindoline involve the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives . This could open up broad potential for use in chemical production and clinical medicine .

properties

IUPAC Name

2,3-dihydro-1H-isoindole-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKFQOJYVLXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(NC(C2=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diamino isoindoline

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